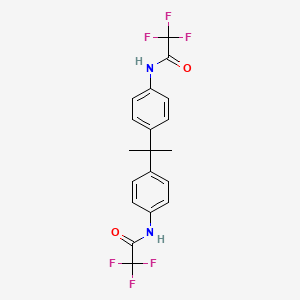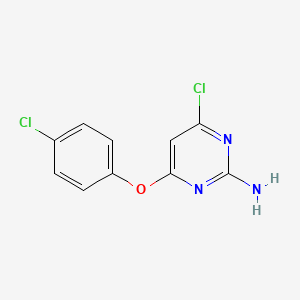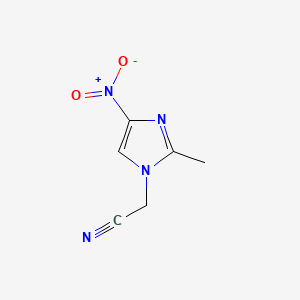![molecular formula C20H18Br2N2O3 B11099086 ethyl 1-(4-bromophenyl)-4-[(4-bromophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B11099086.png)
ethyl 1-(4-bromophenyl)-4-[(4-bromophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-bromophenyl)-4-[(4-bromophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole core substituted with bromophenyl groups and an ethyl ester functionality, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-bromophenyl)-4-[(4-bromophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common approach is:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-bromoaniline and ethyl acetoacetate under acidic or basic conditions.
Cyclization: The intermediate undergoes cyclization to form the pyrrole ring. This step often requires a catalyst and specific reaction conditions to ensure the correct formation of the pyrrole core.
Substitution: The final step involves the substitution of the bromophenyl groups onto the pyrrole ring, typically using a halogenation reaction with bromine or a brominating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include:
Reaction Scale-Up: Ensuring that the reactions can be scaled up without significant loss of yield or purity.
Purification: Implementing efficient purification techniques such as recrystallization or chromatography to obtain the desired product.
Safety and Environmental Concerns: Addressing safety and environmental concerns associated with the use of bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-bromophenyl)-4-[(4-bromophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the bromophenyl groups or the pyrrole core, leading to different derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of carboxylic acids or ketones.
Reduction: Can result in the formation of amines or alcohols.
Substitution: Produces derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry
In organic chemistry, ethyl 1-(4-bromophenyl)-4-[(4-bromophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structure suggests that it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Researchers may study its effects on specific diseases or conditions, aiming to develop new treatments.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties could be leveraged to create innovative products with enhanced performance.
Mechanism of Action
The mechanism of action of ethyl 1-(4-bromophenyl)-4-[(4-bromophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-chlorophenyl)-4-[(4-chlorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
- Ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
- Ethyl 1-(4-iodophenyl)-4-[(4-iodophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
Uniqueness
Ethyl 1-(4-bromophenyl)-4-[(4-bromophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is unique due to the presence of bromine atoms, which can significantly influence its reactivity and properties. Bromine atoms are larger and more polarizable than other halogens, potentially leading to different interactions and effects in chemical and biological systems.
Properties
Molecular Formula |
C20H18Br2N2O3 |
|---|---|
Molecular Weight |
494.2 g/mol |
IUPAC Name |
ethyl 4-(4-bromoanilino)-1-(4-bromophenyl)-2-methyl-5-oxopyrrole-2-carboxylate |
InChI |
InChI=1S/C20H18Br2N2O3/c1-3-27-19(26)20(2)12-17(23-15-8-4-13(21)5-9-15)18(25)24(20)16-10-6-14(22)7-11-16/h4-12,23H,3H2,1-2H3 |
InChI Key |
AZOSTQCKRHIBKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C=C(C(=O)N1C2=CC=C(C=C2)Br)NC3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-bromobenzyl)sulfanyl]-N-[(E)-(4-fluorophenyl)methylidene]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B11099011.png)
![4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B11099024.png)
![N-(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)acetamide](/img/structure/B11099027.png)

![5-phenyl-2-[3-(2H-tetrazol-5-yl)benzyl]-2H-tetrazole](/img/structure/B11099040.png)
![2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11099046.png)
![6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11099057.png)
![2-[(4-methoxybenzyl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11099062.png)

![(4Z)-4-[(2,6-Dimethylphenyl)imino]-1-(2-hydroxyphenyl)-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B11099080.png)
![N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide](/img/structure/B11099096.png)

![(4Z)-4-[(5-iodofuran-2-yl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11099100.png)
